molecular formula C4H6CoO4.4H2O<br>Co(C2H3O2)2<br>C4H6CoO4 B1219435 Cobalt(II) acetate CAS No. 71-48-7

Cobalt(II) acetate

Cat. No. B1219435
CAS RN: 71-48-7
M. Wt: 177.02 g/mol
InChI Key: QAHREYKOYSIQPH-UHFFFAOYSA-L
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Patent
US04308319

Procedure details

A stock cobalt acetate solution is prepared by combining 21.13 percent by weight cobalt acetate tetrahydrate, Co(C2H3O2)2.4H2O, 5.25 percent by weight glacial acetate acid, and 73.62 percent by weight water. This stock cobalt solution contains 5.0 percent by weight cobalt. A stock tin solution is prepared by dissolving 23.13 percent by weight dimethyltin dichloride, (CH3)2SnCl2, in 76.87 percent by weight water. This stock tin solution contains 12.5 percent by weight tin.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
Co(C2H3O2)2.4H2O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Name

Identifiers

REACTION_CXSMILES
O.O.O.O.[C:5]([O-:8])(=[O:7])[CH3:6].[Co+2:9].[C:10]([O-:13])(=[O:12])[CH3:11].C([O-])(=O)C.[Co].C[Sn](Cl)(Cl)C.[Sn:24]>O>[C:5]([O-:8])(=[O:7])[CH3:6].[Co+2:9].[C:10]([O-:13])(=[O:12])[CH3:11].[Sn:24] |f:0.1.2.3.4.5.6,12.13.14,^3:23,34|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Sn]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.O.O.O.C(C)(=O)[O-].[Co+2].C(C)(=O)[O-]
Step Five
Name
Co(C2H3O2)2.4H2O
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-]
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Co]
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Co]
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Sn](C)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Sn](Cl)(Cl)(C)C
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Sn]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)[O-].[Co+2].C(C)(=O)[O-]
Name
Type
product
Smiles
[Sn]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.